![molecular formula C26H26N2O4 B14798353 2-Phenylethyl 4-{[2-(benzylcarbamoyl)phenyl]amino}-4-oxobutanoate](/img/structure/B14798353.png)
2-Phenylethyl 4-{[2-(benzylcarbamoyl)phenyl]amino}-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenylethyl 4-({2-[(benzylamino)carbonyl]phenyl}amino)-4-oxobutanoate is a complex organic compound that features a combination of aromatic and aliphatic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenylethyl 4-({2-[(benzylamino)carbonyl]phenyl}amino)-4-oxobutanoate typically involves multi-step organic reactions. One common method includes the formation of the amide bond through the reaction of benzylamine with a carboxylic acid derivative. The process may involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
2-phenylethyl 4-({2-[(benzylamino)carbonyl]phenyl}amino)-4-oxobutanoate can undergo various types of chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under specific conditions to form quinones.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products Formed
Oxidation: Quinones and other oxidized aromatic derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Nitro, halo, or other substituted aromatic compounds.
Applications De Recherche Scientifique
2-phenylethyl 4-({2-[(benzylamino)carbonyl]phenyl}amino)-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-phenylethyl 4-({2-[(benzylamino)carbonyl]phenyl}amino)-4-oxobutanoate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The aromatic and amide functionalities play a crucial role in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-phenylethyl 4-aminobutanoate
- Benzyl 4-aminobutanoate
- Phenyl 4-aminobutanoate
Uniqueness
2-phenylethyl 4-({2-[(benzylamino)carbonyl]phenyl}amino)-4-oxobutanoate is unique due to its combination of aromatic and aliphatic structures, which confer specific chemical and biological properties.
Propriétés
Formule moléculaire |
C26H26N2O4 |
|---|---|
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
2-phenylethyl 4-[2-(benzylcarbamoyl)anilino]-4-oxobutanoate |
InChI |
InChI=1S/C26H26N2O4/c29-24(15-16-25(30)32-18-17-20-9-3-1-4-10-20)28-23-14-8-7-13-22(23)26(31)27-19-21-11-5-2-6-12-21/h1-14H,15-19H2,(H,27,31)(H,28,29) |
Clé InChI |
GMHLRJSNZHKSSA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCOC(=O)CCC(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


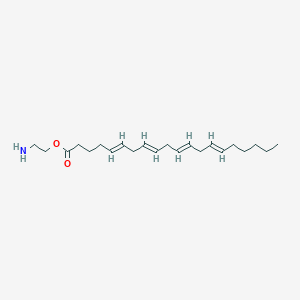
![[3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidin-1-yl]-(3-methyloxetan-3-yl)methanone](/img/structure/B14798276.png)
![Calcium;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;hydrate](/img/structure/B14798283.png)
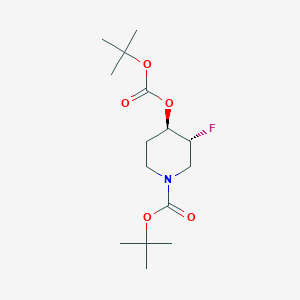
![N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B14798303.png)
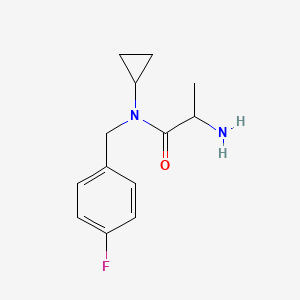
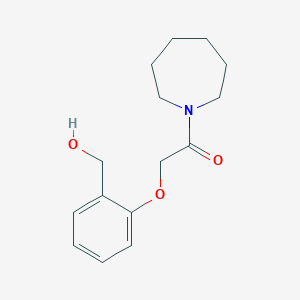
![2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B14798315.png)
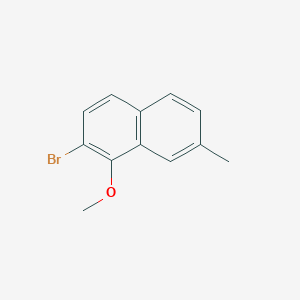
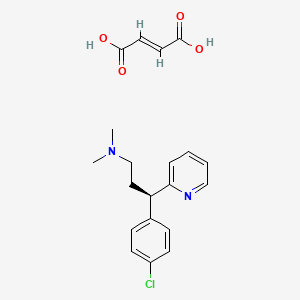
![(5R,8S)-7-benzyl-6-oxo-1-oxa-7-azaspiro[4.4]nonane-8-carbonitrile](/img/structure/B14798326.png)


![2-Amino-3-methyl-1-[4-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one](/img/structure/B14798362.png)
